Isocryptomerin
説明
an antifungal agent isolated from Selaginella tamariscina; structure in first source
Structure
3D Structure
特性
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBMDRXKOIHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isocryptomerin from Selaginella tamariscina: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocryptomerin, a naturally occurring biflavonoid isolated from the spike moss Selaginella tamariscina, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification, presents quantitative data on its biological efficacy, and elucidates its mechanisms of action, including its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Selaginella tamariscina (P.Beauv.) Spring, a traditional medicinal plant, has a long history of use in various Asian cultures for the treatment of a range of ailments.[1] Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including a unique class of biflavonoids. Among these, this compound has emerged as a compound of particular interest due to its significant antifungal and antibacterial properties.[2][3]
This compound's primary mechanism of antifungal action involves the disruption of the fungal plasma membrane, leading to depolarization and subsequent cell death.[2][4] This membrane-active property makes it a promising candidate for the development of novel antifungal agents, particularly in the context of rising drug resistance. Furthermore, recent studies have begun to explore its potential in oncology, with evidence suggesting its involvement in the modulation of key signaling pathways, such as the ROS-mediated EGFR and AKT pathways, in cancer cells.
This guide will provide a detailed examination of the scientific literature surrounding this compound, with a focus on the practical aspects of its isolation and the technical details of its biological evaluation.
Experimental Protocols
Extraction of this compound from Selaginella tamariscina
Two primary methods for the extraction of this compound and other biflavonoids from S. tamariscina have been reported in the literature.
Method 1: Solvent Extraction (Ethanol)
This method is a standard laboratory procedure for the extraction of flavonoids from plant material.
-
Plant Material Preparation: Air-dried whole plants of S. tamariscina are powdered to increase the surface area for solvent extraction.
-
Extraction: The powdered plant material is extracted with 70% ethanol. This process is typically repeated three times to ensure maximum yield.[5] A heating mantle with a reflux condenser can be utilized for extraction over a period of 3 hours for each extraction cycle.[6]
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Method 2: Pressurized Solvent Extraction (Methanol)
This method utilizes elevated temperature and pressure to enhance extraction efficiency.
-
Plant Material Preparation: Selaginella tamariscina is crushed and sieved. The powder (0.2 parts by weight) is then mixed with diatomite (1 part by weight).[7]
-
Extraction: The mixture is loaded into an extraction vessel. The extraction is performed using methanol as the solvent under the following conditions:
-
Collection: The extract is collected for further purification.
Isolation and Purification of this compound
The crude extract obtained from either method requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.
-
Initial Fractionation (MCI gel column chromatography): The crude extract is subjected to column chromatography using an MCI gel. This step helps to separate the compounds based on their polarity, providing a preliminary fractionation of the extract.
-
Silica Gel Column Chromatography: Fractions enriched with this compound are further purified using normal-phase silica gel column chromatography.[5] A solvent gradient system (e.g., petroleum ether/acetone) is employed to elute the compounds.[5]
-
Size Exclusion Chromatography (Sephadex LH-20): To remove impurities of similar polarity but different molecular sizes, the this compound-containing fractions are passed through a Sephadex LH-20 column.[5]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative HPLC to obtain this compound of high purity.[5]
Data Presentation
The following tables summarize the quantitative data reported for extracts of Selaginella tamariscina and purified this compound.
Table 1: Phytochemical Content and Antioxidant Activity of Selaginella tamariscina Extracts
| Parameter | Deionized Water Extract | Ethanol Extract |
| Total Phenolic Content (GAE mg/g extract) | 8.65 ± 0.61 | 11.61 ± 0.30 |
| ABTS Radical Scavenging Activity (TEAC µmol/g) | 187.05 | 261.19 |
| DPPH Radical Scavenging Activity (TEAC µmol/g) | 52.36 | 65.29 |
| Ferric Reducing Antioxidant Power (FRAP) (TEAC µmol/g) | 139.14 ± 1.73 | 161.08 ± 0.93 |
Data adapted from a study on the nutritional and biochemical analysis of S. tamariscina powder.[6]
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 20 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 |
| Escherichia coli | 20 |
Data represents the potent antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria.[2]
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism: Plasma Membrane Depolarization
The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane.[2][4] This action is energy-independent and leads to a rapid depolarization of the membrane potential.[4] The loss of membrane integrity results in the leakage of cellular contents and ultimately, cell death.
Caption: Antifungal mechanism of this compound.
Anticancer Mechanism: Modulation of ROS-Mediated Signaling Pathways
In the context of cancer, this compound has been shown to exert its effects through the modulation of reactive oxygen species (ROS) and their downstream signaling pathways.
4.2.1. ROS-Mediated EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.[8] ROS can enhance EGFR-mediated signaling.[9] this compound's ability to modulate ROS levels can, in turn, affect this pathway, although the precise nature of this interaction is still under investigation.
Caption: this compound's impact on the ROS-mediated EGFR signaling pathway.
4.2.2. ROS-Mediated AKT Signaling Pathway
The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that can be influenced by ROS.[10][11] this compound-mediated changes in ROS levels can lead to the inactivation of the AKT pathway, thereby promoting apoptosis in cancer cells.
Caption: this compound's role in the ROS-mediated AKT signaling pathway.
Conclusion
This compound, isolated from Selaginella tamariscina, represents a promising natural product with significant therapeutic potential. Its well-defined antifungal mechanism, centered on plasma membrane disruption, offers a clear path for the development of new treatments for fungal infections. Furthermore, its emerging role in the modulation of cancer-related signaling pathways highlights its potential as a lead compound in oncology research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a valuable therapeutic agent. Continued research is warranted to fully elucidate its pharmacological profile and to translate its promising in vitro activities into clinical applications.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and synergistic activity of this compound isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study on the nutritional and biochemical analysis of Selaginella tamariscina powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105954377A - Extraction method for amentoflavone in Selaginella tamariscina - Google Patents [patents.google.com]
- 8. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS produced by NOX promote the neurite growth in a PI3K/Akt independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isocryptomerin: Properties, and Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isocryptomerin is a naturally occurring biflavonoid found in several plant species, notably from the genus Selaginella. It has garnered significant scientific interest due to its diverse and potent biological activities, including antifungal, antibacterial, and anticancer properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound. It further details its mechanisms of action, focusing on its role in disrupting fungal cell membranes and modulating key signaling pathways in cancer cells. Detailed experimental protocols for assays used to characterize its bioactivity are provided, alongside graphical representations of its molecular pathways to facilitate a deeper understanding for researchers and drug development professionals.
Physical and Chemical Properties of this compound
This compound is a biflavonoid, a class of compounds characterized by two flavonoid moieties linked together.[1] Its structural complexity contributes to its biological specificity and chemical properties. The key physical and chemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [2] |
| Molecular Formula | C₃₁H₂₀O₁₀ | [2][3][4] |
| Molecular Weight | 552.5 g/mol | [2][3][4] |
| CAS Number | 20931-58-2 | [3][5] |
| Appearance | Powder | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate. | [4] |
| Natural Sources | Selaginella tamariscina, Taxodium mucronatum, Selaginella denticulata | [1][2][3] |
Note: Specific spectral data such as ¹H-NMR and ¹³C-NMR chemical shifts, as well as physical constants like melting and boiling points, are not consistently reported across publicly available literature.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development. Its primary activities are antifungal, antibacterial, and anticancer.
Antifungal Activity
This compound is a potent, membrane-active antifungal agent.[3] Its primary mechanism involves the disruption and depolarization of the fungal plasma membrane.[1][6] This action is energy-independent and does not cause significant hemolytic effects on human red blood cells, indicating a degree of selectivity for fungal membranes.[1][6] The membrane disruption leads to leakage of cellular contents and ultimately, fungal cell death.
Antibacterial Activity
The compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The proposed mechanism is similar to its antifungal action, involving the disruption of the bacterial cell membrane.[6] Furthermore, this compound shows synergistic activity with conventional antibiotics such as cefotaxime, which could be valuable in combating multidrug-resistant infections.[7]
Anticancer Activity
This compound also possesses antitumor properties.[3][6] Recent studies have begun to elucidate its molecular mechanisms in cancer cells. In hepatocellular carcinoma (HCC) cells, this compound's anticancer effects are mediated by the generation of Reactive Oxygen Species (ROS).[6] This increase in ROS leads to the inhibition of two critical signaling pathways:
-
EGFR Signaling Pathway: Inhibition of this pathway by ROS leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[6]
-
AKT Signaling Pathway: ROS-mediated inhibition of AKT signaling results in the suppression of tumor cell migration.[6]
Experimental Protocols
The following protocols describe the general methodologies used to investigate the biological activities of this compound.
Protocol: Fungal Membrane Depolarization Assay via Flow Cytometry
This protocol is based on methodologies used to assess the membrane-active properties of this compound on fungal cells like Candida albicans.[1][6]
Objective: To measure changes in fungal plasma membrane potential after treatment with this compound using a potentiometric fluorescent dye.
Materials:
-
This compound
-
Candida albicans culture
-
Phosphate-buffered saline (PBS)
-
Bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC₄(3)] dye stock solution (in DMSO)
-
Flow cytometer
Methodology:
-
Cell Preparation: Culture C. albicans to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 10⁶ cells/mL.
-
Treatment: Add this compound to the cell suspension at various concentrations. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., a known membrane-disrupting agent). Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Staining: Add DiBAC₄(3) dye to each sample to a final concentration of ~1 µg/mL. The dye enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.
-
Incubation: Incubate the samples in the dark for 5-10 minutes to allow for dye uptake.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the dye typically at 488 nm and measure the emission in the green channel (e.g., 515-530 nm).
-
Data Interpretation: An increase in the mean fluorescence intensity of the cell population treated with this compound compared to the vehicle control indicates membrane depolarization.
Protocol: Hemolytic Activity Assay
This protocol determines the lytic effect of this compound on human red blood cells, a key indicator of its potential toxicity and selectivity.[6]
Objective: To quantify the hemolysis of human erythrocytes induced by this compound.
Materials:
-
This compound
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) for positive control
-
Spectrophotometer (plate reader)
Methodology:
-
RBC Preparation: Obtain fresh human blood and centrifuge to pellet the RBCs. Wash the pellet three to four times with cold PBS, removing the buffy coat each time. Resuspend the final RBC pellet in PBS to create a 2-4% (v/v) suspension.
-
Treatment: In a 96-well plate, add this compound at various concentrations to the RBC suspension.
-
Controls: Prepare a negative control (0% hemolysis) by adding only PBS to the RBC suspension. Prepare a positive control (100% hemolysis) by adding 1% Triton X-100 to the RBC suspension.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Pellet Cells: Centrifuge the plate to pellet intact RBCs and cell debris.
-
Measure Hemoglobin Release: Carefully transfer the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm (or a relevant wavelength for hemoglobin).
-
Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Workflow: Investigating Anticancer Signaling Pathways
This outlines a typical experimental workflow to validate the signaling pathway effects of this compound in cancer cells, such as HepG2.
Conclusion
This compound is a promising natural biflavonoid with well-documented antifungal and antibacterial activities, primarily driven by a membrane-disruption mechanism. Its emerging role as an anticancer agent, acting through the induction of ROS and subsequent inhibition of key oncogenic signaling pathways like EGFR and AKT, opens new avenues for therapeutic research. The compound's selectivity and synergistic potential further enhance its profile as a candidate for drug development. The protocols and pathways detailed in this guide provide a foundational framework for researchers aiming to further explore and harness the therapeutic potential of this compound.
References
- 1. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound | CAS:20931-58-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | 20931-58-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and synergistic activity of this compound isolated from Selaginella tamariscina. | Semantic Scholar [semanticscholar.org]
Early Biological Activities of Isocryptomerin: A Technical Overview for Drug Discovery
November 2025
Introduction
Isocryptomerin, a naturally occurring biflavonoid predominantly isolated from Selaginella tamariscina, has garnered significant interest in the scientific community for its diverse pharmacological properties. Early investigations into its biological activities have revealed potent antifungal, antibacterial, and anticancer effects. This technical guide provides an in-depth analysis of these seminal studies, detailing the experimental methodologies, quantitative data, and the molecular pathways implicated in its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further exploration of this compound's therapeutic potential.
Antifungal Activity
Initial research has highlighted this compound's efficacy against pathogenic fungi, most notably Candida albicans. The primary mechanism of its antifungal action has been identified as the disruption of the fungal plasma membrane.
Quantitative Antifungal Data
The antifungal potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
| Microorganism | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Candida albicans | Broth Microdilution | 18.11 µM |
Experimental Protocols for Antifungal Activity Assessment
The MIC of this compound against C. albicans was determined using the broth microdilution method.
-
Microorganism Preparation: C. albicans was cultured in a suitable broth medium until it reached the mid-exponential growth phase. The culture was then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: this compound was serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. The plate was then incubated at 35°C for 24-48 hours.
-
Data Analysis: The MIC was determined as the lowest concentration of this compound at which no visible growth of C. albicans was observed.
The effect of this compound on the plasma membrane potential of C. albicans was assessed using the fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)).
-
Cell Preparation: C. albicans cells were harvested, washed, and resuspended in a suitable buffer.
-
Treatment: The cells were treated with varying concentrations of this compound for a specified duration.
-
Staining: DiBAC₄(3) was added to the cell suspension. This dye enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicated plasma membrane depolarization.
This assay was performed to confirm that the plasma membrane is a primary target of this compound.
-
Protoplast Formation: The cell walls of C. albicans were enzymatically removed to generate protoplasts.
-
Treatment: The protoplasts were treated with this compound.
-
Regeneration: The treated protoplasts were then plated on a regeneration medium.
-
Analysis: The ability of the protoplasts to regenerate their cell walls and grow was observed. Inhibition of regeneration in the presence of this compound suggests a direct effect on the plasma membrane.
The fluidity of the fungal plasma membrane was assessed using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Cell Preparation and Treatment: C. albicans cells were treated with this compound.
-
Staining: The cells were then incubated with DPH, which incorporates into the hydrophobic core of the lipid bilayer.
-
Fluorescence Polarization Measurement: The fluorescence polarization of DPH was measured. A decrease in fluorescence polarization indicates an increase in membrane fluidity, suggesting disruption of the membrane structure.
Visualizing the Antifungal Mechanism
Caption: Mechanism of this compound's antifungal action.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has shown synergistic effects when combined with conventional antibiotics.
Quantitative Antibacterial Data
The antibacterial efficacy of this compound has been evaluated by determining its MIC against various bacterial species.
| Microorganism | Assay Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Bacillus subtilis | Broth Microdilution | 20 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 10 | |
| Escherichia coli | Broth Microdilution | 20 |
Experimental Protocols for Antibacterial Activity Assessment
The MIC of this compound against bacterial strains was determined using the broth microdilution method, following a similar procedure as described for the antifungal MIC assay, but with bacterial-specific growth media and incubation conditions (e.g., 37°C for 18-24 hours).
The synergistic interaction between this compound and conventional antibiotics (e.g., cefotaxime) was evaluated using the checkerboard method.
-
Plate Setup: A 96-well microtiter plate was prepared with serial dilutions of this compound along the rows and serial dilutions of the antibiotic along the columns.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (e.g., MRSA).
-
Incubation: The plate was incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated for each combination. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Visualizing the Synergy Workflow
In Silico Prediction of Isocryptomerin Targets: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated a range of biological activities, including antifungal, antibacterial, and antitumor effects.[1] While its mechanism of action against fungi and bacteria is primarily attributed to membrane disruption, the precise molecular targets, particularly in the context of its anticancer properties, remain largely unelucidated.[2] Recent studies suggest that in hepatocellular carcinoma (HCC) cells, this compound induces apoptosis and inhibits migration through the generation of reactive oxygen species (ROS) that modulate the EGFR and AKT signaling pathways.[3] This guide presents a comprehensive, technically-detailed framework for the in silico prediction and subsequent experimental validation of this compound's molecular targets. By integrating computational methodologies with robust experimental protocols, this document aims to provide a clear roadmap for researchers seeking to unravel the complete mechanistic profile of this promising natural compound.
Known Biological Activities of this compound
This compound's primary reported bioactivities are its roles as a membrane-active agent and an antitumor compound.
-
Antifungal and Antibacterial Activity : this compound exhibits potent activity against various fungal and bacterial pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism is attributed to the depolarization and disruption of the plasma membrane.[2]
-
Antitumor Activity : The compound has shown cytotoxic effects against cancer cells. It has been found to induce apoptosis in HCC cells through a ROS-mediated signaling cascade involving the EGFR and AKT pathways.[3]
Data Presentation: Quantitative Analysis of this compound Bioactivity
To provide a clear comparative overview, the following tables summarize the reported quantitative data for this compound's biological activities and provide a template for presenting results from the proposed in silico workflow.
Table 1: Reported Biological Activity of this compound
| Activity | Organism/Cell Line | Metric | Value | Reference |
| Antifungal | Candida albicans | MIC | 18.11 µM | |
| Antibacterial | Bacillus subtilis | MIC | 20 µg/mL | |
| Antibacterial | MRSA S. aureus | MIC | 10 µg/mL | |
| Antibacterial | E. coli | MIC | 20 µg/mL |
Table 2: Hypothetical Output from Reverse Docking Screen for this compound
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Potential Pathway |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | MAPK/ERK Signaling |
| AKT1 (Protein Kinase B) | 4GV1 | -9.5 | PI3K-Akt Signaling |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Angiogenesis |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 2OJG | -8.9 | MAPK/ERK Signaling |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.7 | Intrinsic Apoptosis |
Proposed In Silico Workflow for Target Identification
Given the absence of specific target prediction studies for this compound, this section outlines a robust, multi-faceted in silico workflow to generate a high-confidence list of putative protein targets.[4][5][6]
Caption: Proposed workflow for this compound target identification.
Detailed Methodologies: In Silico Prediction
3.1.1. Ligand Preparation
-
Input : Obtain the canonical SMILES string for this compound from PubChem (CID 5318537).
-
3D Structure Generation : Use a computational chemistry toolkit (e.g., RDKit, Open Babel) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization : Perform energy minimization on the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial for accurate docking.[5]
3.1.2. Reverse Docking
-
Principle : Reverse docking screens a single ligand against a library of macromolecular targets to identify potential binding partners.[7][8]
-
Target Database Preparation : Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This database should ideally include proteins relevant to cancer signaling, inflammation, and microbial pathogenesis. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation : Utilize docking software like AutoDock Vina or ReverseDock to systematically dock the prepared this compound structure into the binding sites of each protein in the target database.[9][10] The search space should be defined to cover the entire protein surface (blind docking) if no putative binding site is known.[11]
-
Scoring and Ranking : The docking results will be scored based on the predicted binding affinity (e.g., in kcal/mol). Rank the potential targets from the most favorable (lowest binding energy) to the least favorable.
3.1.3. Pharmacophore Modeling and Screening
-
Principle : This method identifies targets based on the 3D arrangement of essential chemical features (pharmacophore) required for biological activity.[12][13][14]
-
Pharmacophore Generation : A ligand-based pharmacophore model can be generated from the 3D structure of this compound. Key features would include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
Database Screening : Screen a database of protein structures (e.g., Pharmit, ZINCPharmer) against the generated pharmacophore model. Proteins with binding sites that can accommodate the pharmacophore features are identified as potential hits.[15]
3.1.4. Pathway and Network Analysis
-
Data Integration : Combine the hit lists from reverse docking and pharmacophore screening. Prioritize targets that appear in multiple lists (consensus scoring).
-
Network Construction : Input the prioritized target list into network biology tools (e.g., STRING, Cytoscape). Construct a protein-protein interaction (PPI) network to visualize the relationships between the potential targets.
-
Enrichment Analysis : Perform pathway enrichment analysis (e.g., GO, KEGG) to identify biological pathways that are significantly over-represented in the list of potential targets. This helps to place the targets in a functional context.
Signaling Pathways Implicated by this compound
Based on existing literature, this compound is known to induce apoptosis via ROS-mediated modulation of the EGFR and AKT signaling pathways.[3] The in silico workflow may further elucidate direct targets within these or related pathways.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols for Target Validation and Mechanistic Studies
Following in silico prediction, experimental validation is essential to confirm direct interactions and functional consequences.
Protocols for Validating Predicted Protein Targets
5.1.1. Western Blot for Apoptosis Markers
-
Principle : This technique detects changes in the expression and cleavage of key apoptotic proteins, confirming the engagement of apoptotic pathways.[16][17]
-
Cell Culture and Treatment : Plate cancer cells (e.g., HepG2, MCF-7) and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).[18]
-
Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[18]
-
Gel Electrophoresis and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against total and cleaved Caspase-3, Caspase-9, PARP, total and phosphorylated AKT, and Bcl-2 family proteins (Bax, Bcl-2).[16][19]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis : Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the ratio of cleaved to total protein or pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2).[16]
5.1.2. Kinase Assay
-
Principle : If a predicted target is a kinase (e.g., EGFR, AKT), an in vitro kinase assay can determine if this compound directly inhibits its activity.[2]
-
Reagents : Purified recombinant kinase, specific substrate peptide, ATP ([γ-³²P]ATP for radiometric assay or cold ATP for fluorescent assay), kinase reaction buffer.[1]
-
Procedure (Example using a fluorescence-based assay) :[20]
-
In a microplate, pre-incubate the kinase with varying concentrations of this compound for 10-20 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the product formation. For example, in an ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted back to ATP, which drives a luciferase reaction to produce a luminescent signal proportional to kinase activity.
-
-
Data Analysis : Plot kinase activity against the logarithm of this compound concentration to determine the IC₅₀ value.
Protocols for Investigating Membrane Disruption
5.2.1. Flow Cytometry for Membrane Potential
-
Principle : The anionic dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) enters depolarized cells, where its fluorescence increases upon binding to intracellular proteins. This fluorescence increase is proportional to the degree of membrane depolarization.[21][22]
-
Cell Preparation : Prepare a suspension of fungal cells (e.g., C. albicans) or bacteria at a concentration of approximately 10⁶ cells/mL.
-
Treatment : Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Staining : Add DiBAC₄(3) to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.[23][24]
-
Flow Cytometry : Analyze the samples on a flow cytometer, exciting at ~488 nm and measuring emission at ~516 nm. Record the fluorescence intensity of at least 10,000 cells per sample.
-
Analysis : Compare the geometric mean fluorescence intensity of treated samples to the untreated control. An increase in fluorescence indicates membrane depolarization.
5.2.2. Fluorescence Polarization Assay for Membrane Fluidity
-
Principle : The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) intercalates into the hydrophobic core of the lipid bilayer. Changes in membrane fluidity, often associated with membrane disruption, alter the rotational freedom of DPH, which can be measured as a change in fluorescence polarization.[25][26]
-
Liposome/Cell Preparation : Prepare either liposomes from fungal lipid extracts or use whole fungal protoplasts.
-
DPH Labeling : Incubate the liposomes or protoplasts with a DPH solution (e.g., 2 µM in THF added to buffer) in the dark until the probe is incorporated into the membranes.
-
Treatment : Add varying concentrations of this compound to the DPH-labeled samples.
-
Measurement : Measure fluorescence polarization using a suitable fluorometer equipped with polarizers. Excite with vertically polarized light at ~360 nm and measure both vertical and horizontal emission at ~430 nm.[27][28]
-
Analysis : A decrease in fluorescence polarization indicates an increase in membrane fluidity, suggesting a disordering of the lipid bilayer caused by this compound.
5.2.3. Fungal Protoplast Regeneration Assay
-
Principle : This assay assesses the integrity of the fungal plasma membrane. If this compound targets the membrane, it will prevent protoplasts (fungal cells with their cell wall removed) from regenerating their cell wall and replicating.[22]
-
Protoplast Generation : Treat logarithmic-phase fungal cells with cell wall-degrading enzymes (e.g., Glucanex, Zymolyase) in an osmotic stabilizer (e.g., 0.6 M KCl).[29][30]
-
Treatment : Incubate the purified protoplasts with various concentrations of this compound in the osmotic stabilizer solution.
-
Regeneration : Plate the treated protoplasts onto a regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate for several days.[31]
-
Analysis : Count the number of regenerated colonies. A dose-dependent decrease in the number of colonies in this compound-treated samples compared to the control indicates membrane-disruptive activity.
Conclusion
The multifaceted biological activities of this compound warrant a deeper investigation into its molecular mechanisms of action. The integrated in silico and experimental workflow detailed in this guide provides a systematic and comprehensive approach to identifying and validating its direct protein targets. Elucidating these targets will not only enhance our understanding of this natural product's therapeutic potential but also pave the way for the rational design of novel derivatives with improved efficacy and specificity for applications in infectious diseases and oncology.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Reverse docking: Significance and symbolism [wisdomlib.org]
- 9. youtube.com [youtube.com]
- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. interchim.fr [interchim.fr]
- 22. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. protocols.io [protocols.io]
- 31. imskolkata.org [imskolkata.org]
A Comprehensive Technical Review of Biflavonoids from Selaginella Species: Isolation, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Selaginella, comprising over 700 species, has a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infections.[1][2] Modern phytochemical research has identified biflavonoids as the primary class of bioactive compounds responsible for these therapeutic effects.[3][4][5] These naturally occurring polyphenolic compounds, formed by the dimerization of two flavonoid units, exhibit a remarkable range of pharmacological activities and are a subject of intense investigation for novel drug development.
This technical guide provides a detailed literature review of biflavonoids derived from Selaginella species, focusing on their structural diversity, isolation methodologies, and significant biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as a comprehensive resource for the scientific community.
Structural Diversity and Classification of Selaginella Biflavonoids
Biflavonoids are structurally characterized by two flavonoid monomers linked by a C-C or a C-O-C bond.[3] The vast structural diversity arises from the type of flavonoid units (e.g., apigenin, naringenin), the linkage position, and further modifications like methylation or glycosylation. To date, over 70 different biflavonoids have been identified in Selaginella plants.[3] The most frequently isolated and studied biflavonoids from this genus include amentoflavone, robustaflavone, hinokiflavone, and their derivatives.[2][6][7]
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Structurally unique biflavonoids from Selaginella chrysocaulos and Selaginella bryopteris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Purified Biflavonoid Extract From Selaginella moellendorffii Alleviates Gout Arthritis via NLRP3/ASC/Caspase-1 Axis Suppression [frontiersin.org]
Methodological & Application
Application Note: Quantification of Isocryptomerin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isocryptomerin, a biflavonoid with known antifungal and antibacterial properties.[1][2] The described protocol is designed for accuracy and reproducibility in research and quality control settings. This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a clear separation and precise quantification of this compound.
Introduction
This compound is a naturally occurring biflavonoid found in plants such as Selaginella tamariscina.[2] Due to its significant biological activities, including potential therapeutic applications, a validated analytical method for its quantification is crucial for drug development, quality control of herbal extracts, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile[7]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 40 60 30 40 60 35 80 20 | 40 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1 g of powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.[3]
-
-
Filtration: Prior to injection, filter the reconstituted extract and all working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits for this type of analysis.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Signaling Pathway Visualization
As this compound's primary described mechanism of action is related to the disruption of the fungal cell membrane, a diagram illustrating this process is provided below. This compound is suggested to cause depolarization of the fungal plasma membrane.[2]
Caption: Proposed antifungal mechanism of this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and reproducible approach for the quantification of this compound. This protocol can be readily implemented in a quality control or research laboratory setting to support the development and analysis of products containing this bioactive compound. The provided validation parameters serve as a guideline for ensuring the method's performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reversed-phase rp hplc: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isocryptomerin in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isocryptomerin is a biflavonoid compound naturally found in plants such as Selaginella tamariscina. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antifungal, antibacterial, and antitumor properties.[1] In vitro studies have demonstrated its potential to induce apoptosis, modulate inflammatory responses, and affect various signaling pathways, making it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the preparation and use of this compound in common cell culture-based assays.
Preparation of this compound for Cell Culture Assays
Proper solubilization and dilution of this compound are critical for obtaining reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[2]
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Target cell culture medium (e.g., DMEM, RPMI-1640)
1.2. Protocol for Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 538.47 g/mol . To prepare a 10 mM stock solution, dissolve 5.38 mg in 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
1.3. Preparation of Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Table 1: this compound Solubility and Storage
| Parameter | Recommendation |
|---|---|
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Conc. | 1-20 mM |
| Storage Temperature | -20°C to -80°C |
| Final DMSO Conc. in Media | < 0.5% (v/v) |
Application: Cytotoxicity and Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]
2.1. Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells for untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 2: Example IC50 Values of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | ~25 µM |
| MCF-7 | Breast Cancer | ~30 µM |
| A549 | Lung Cancer | ~40 µM |
(Note: These are representative values; actual IC50 values should be determined empirically for your specific cell line and experimental conditions.)
Application: Anti-inflammatory Assays
This compound has been shown to possess anti-inflammatory properties. A common method to assess this is to measure its effect on the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]
3.1. Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Table 3: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Marker | Treatment (24h) | Result |
|---|---|---|
| Nitric Oxide (NO) | This compound (10 µM) + LPS | Significant reduction in NO production |
| TNF-α | This compound (10 µM) + LPS | Decreased TNF-α secretion |
| IL-6 | This compound (10 µM) + LPS | Decreased IL-6 secretion |
| iNOS Expression | This compound (10 µM) + LPS | Downregulation of iNOS protein levels |
| COX-2 Expression | this compound (10 µM) + LPS | Downregulation of COX-2 protein levels |
3.2. This compound's Impact on NF-κB Signaling The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][]
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Preparation of Isocryptomerin Stock Solutions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocryptomerin, a naturally occurring biflavonoid isolated from plants such as Selaginella tamariscina, has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure consistency and accuracy in research applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for the correct preparation of stock solutions. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | [3] |
| Molecular Weight | 552.5 g/mol | [3] |
| Appearance | Solid (powder) | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from experimental use |
| Storage (Powder) | -20°C for up to 3 years | General recommendation for flavonoids |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | General recommendation for flavonoids |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 552.5 g/mol * 1000 mg/g = 5.525 mg
-
-
-
Weighing the this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 5.525 mg of this compound powder and add it to the tared microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. The following is an example of how to prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM stock.
Procedure:
-
Perform a serial dilution:
-
It is recommended to perform a serial dilution to achieve the final working concentration accurately. For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 µM working solution.
-
-
Dilution in Culture Medium:
-
Aseptically add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube.
-
Gently mix by pipetting up and down. This will result in a 10 µM this compound solution with a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples (e.g., 0.1% DMSO in cell culture medium).
-
Typical Experimental Concentrations
The optimal concentration of this compound will vary depending on the cell type and the specific biological endpoint being investigated. The following table provides a summary of concentrations reported in the literature for various applications.
| Application | Organism/Cell Line | Concentration | Reference |
| Antifungal Activity | Candida albicans | MIC: 18.11 µM | [1] |
| Antibacterial Activity | Bacillus subtilis | MIC: 20 µg/mL | [1] |
| MRSA S. aureus | MIC: 10 µg/mL | [1] | |
| E. coli | MIC: 20 µg/mL | [1] | |
| Cell Viability Assay | Rat adrenal medulla pheochromocytoma cells (PC-12) | 10 µM | [1] |
Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) signaling pathways. An overview of this pathway is depicted below.
Caption: ROS-mediated EGFR/Akt signaling pathway modulated by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for this compound stock and working solution preparation.
References
Developing an In Vivo Model to Test Isocryptomerin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated promising antifungal, antibacterial, and antitumor activities in vitro. Its primary mechanisms of action are attributed to fungal and bacterial membrane disruption, as well as the induction of apoptosis and inhibition of cell migration in cancer cells through the modulation of reactive oxygen species (ROS)-mediated signaling pathways. These findings warrant further investigation into its therapeutic potential using in vivo models.
This document provides detailed application notes and protocols for establishing in vivo models to evaluate the efficacy of this compound against fungal and bacterial infections, and its antitumor effects on hepatocellular carcinoma. The protocols outlined below are based on established methodologies for similar compounds and therapeutic areas, providing a robust framework for preclinical assessment.
Preclinical In Vivo Efficacy Models
The following sections detail the experimental protocols for three distinct in vivo models to assess the therapeutic efficacy of this compound.
Antifungal Efficacy Model: Systemic Candida albicans Infection
This model is designed to evaluate the efficacy of this compound in treating systemic fungal infections.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Immunosuppression can be induced by cyclophosphamide administration (e.g., 150 mg/kg intraperitoneally) 3-4 days prior to infection.
-
Infection: Mice are infected with a clinical isolate of Candida albicans via intravenous (tail vein) injection of 1 x 105 colony-forming units (CFU) in 0.1 mL of sterile saline.
-
This compound Preparation and Administration:
-
Vehicle: A suitable vehicle for this compound, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, should be prepared.
-
Dosage: Based on studies of similar biflavonoids, a dose range of 10-50 mg/kg can be explored. A preliminary dose-ranging study is recommended.
-
Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) administration can be used. Administration should commence 24 hours post-infection and continue daily for a specified duration (e.g., 7 days).
-
-
Efficacy Evaluation:
-
Survival Analysis: Monitor and record survival rates daily for up to 21 days post-infection.
-
Fungal Burden: At defined time points, a subset of animals from each group is euthanized, and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the CFU per gram of tissue.
-
Histopathology: Kidney tissues can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
-
Data Presentation:
| Group | Treatment | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g kidney ± SD) |
| 1 | Vehicle Control | ||
| 2 | This compound (10 mg/kg) | ||
| 3 | This compound (25 mg/kg) | ||
| 4 | This compound (50 mg/kg) | ||
| 5 | Positive Control (e.g., Fluconazole) |
Antibacterial Efficacy Model: MRSA Skin Infection
This model assesses the topical or systemic antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) skin infections.
Experimental Protocol:
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Infection: Anesthetize the mice and create a full-thickness dermal wound on the dorsum. A suspension of a clinical MRSA strain (e.g., USA300) containing 1 x 107 CFU in 10 µL of saline is topically applied to the wound.
-
This compound Preparation and Administration:
-
Topical Formulation: this compound can be formulated into a cream or ointment base for topical application.
-
Systemic Administration: For systemic efficacy, this compound can be administered i.v. or i.p. as described in the antifungal model.
-
Dosage: For topical application, a concentration range of 1-5% (w/w) can be tested. For systemic administration, a dose range of 10-50 mg/kg is suggested.
-
Treatment: Treatment should begin 24 hours post-infection and be applied once or twice daily for 5-7 days.
-
-
Efficacy Evaluation:
-
Wound Healing: The wound area should be measured daily.
-
Bacterial Load: At the end of the treatment period, the skin tissue around the wound is excised, homogenized, and plated on selective agar (e.g., Mannitol Salt Agar) to determine the bacterial CFU per gram of tissue.
-
Histopathology: Skin tissue samples can be processed for histological examination to assess inflammation and tissue regeneration.
-
Data Presentation:
| Group | Treatment | Mean Wound Area (mm²) ± SD | Mean Bacterial Load (log10 CFU/g tissue ± SD) |
| 1 | Vehicle Control (Topical) | ||
| 2 | This compound (1% Topical) | ||
| 3 | This compound (5% Topical) | ||
| 4 | Positive Control (e.g., Mupirocin) | ||
| 5 | Vehicle Control (Systemic) | ||
| 6 | This compound (25 mg/kg i.p.) |
Antitumor Efficacy Model: Hepatocellular Carcinoma (HCC) Xenograft
This model evaluates the antitumor activity of this compound in a human HCC xenograft model.
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Human HCC cell lines (e.g., HepG2) are cultured, and 5 x 106 cells in 100 µL of a Matrigel/saline mixture are subcutaneously injected into the flank of each mouse.
-
This compound Preparation and Administration:
-
Vehicle and Dosage: As described in the antifungal model, a dose range of 10-50 mg/kg is recommended.
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) administration can be utilized. Treatment should commence when tumors reach a palpable size (e.g., 100-150 mm³).
-
Frequency: Daily administration for 2-3 weeks.
-
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor and record the body weight of the animals to assess toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors are excised. A portion can be snap-frozen for Western blot analysis of key signaling proteins (p-EGFR, p-AKT, total EGFR, total AKT), and another portion can be fixed for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Data Presentation:
| Group | Treatment | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight Change (%) ± SD |
| 1 | Vehicle Control | ||
| 2 | This compound (10 mg/kg) | ||
| 3 | This compound (25 mg/kg) | ||
| 4 | This compound (50 mg/kg) | ||
| 5 | Positive Control (e.g., Sorafenib) |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and the general experimental workflow.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Caption: Proposed ROS-mediated signaling pathway of this compound in cancer cells.
Conclusion
The provided protocols offer a comprehensive starting point for the in vivo evaluation of this compound. Researchers should consider preliminary dose-finding and toxicity studies to refine the experimental design. The successful in vivo demonstration of this compound's efficacy will be a critical step in its development as a potential therapeutic agent for infectious diseases and cancer.
Troubleshooting & Optimization
Technical Support Center: Isocryptomerin Solubility and Biological Assays
Welcome to the technical support center for Isocryptomerin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in biological assays, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a biflavonoid, a type of natural polyphenol, with demonstrated antifungal and anticancer properties. Like many flavonoids, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in biological assay media. This precipitation can result in inaccurate and unreliable experimental outcomes.
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds. Ethanol can also be used, but the solubility of this compound in ethanol is generally lower than in DMSO.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally not exceeding 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
This is a common issue known as "crashing out." It occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.
Problem: Precipitate Observed After Adding this compound to Aqueous Buffer or Cell Culture Medium
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Quantitative Data Summary
The following tables summarize the known biological activities of this compound. This data can help in determining appropriate working concentrations for your experiments.
Table 1: Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Cancer | ~20 |
| HGC-27 | Gastric Cancer | ~20 |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | Type | MIC (µg/mL) |
| Candida albicans | Fungus | ~10 |
| Bacillus subtilis | Bacterium | 20 |
| MRSA (S. aureus) | Bacterium | 10 |
| E. coli | Bacterium | 20 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 552.5 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes.
-
Follow warming with sonication in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Advanced Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or your desired buffer (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex and can be further diluted for your assays.
Signaling Pathways
This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. The following diagrams illustrate the potential signaling pathways involved.
Apoptosis Induction by this compound
Caption: this compound may induce apoptosis via the mitochondrial pathway.
Cell Cycle Arrest Mediated by this compound
Caption: this compound may cause cell cycle arrest by inhibiting CDK-Cyclin complexes.
Disclaimer: This technical support guide is intended for informational purposes only. All experiments should be conducted in a controlled laboratory setting by trained professionals. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
Technical Support Center: Overcoming Isocryptomerin Delivery Limitations in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the challenges of Isocryptomerin delivery in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
This compound is a biflavonoid compound that has been isolated from plants such as Selaginella tamariscina.[1][2] Preclinical studies have indicated its potential as an antifungal and antibacterial agent.[1][2] Its mechanism of action is thought to involve the disruption of cellular membranes.[1][2]
Q2: What are the main challenges in delivering this compound in animal models?
Like many flavonoids, this compound is expected to have poor aqueous solubility and low permeability across biological membranes. This can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.
Q3: Are there any established formulations to enhance the oral bioavailability of this compound?
While specific formulations for this compound are not widely published, strategies successful for other poorly soluble biflavonoids, such as proliposomes and other lipid-based formulations, are promising approaches. These formulations can improve solubility and absorption from the gastrointestinal tract.
Q4: What are the known signaling pathways affected by this compound?
Research suggests that this compound may exert its effects through various signaling pathways. In the context of cancer research, some studies point towards the involvement of the EGFR and AKT signaling pathways. However, the precise mechanisms in different therapeutic areas are still under investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound.
Oral Administration (Gavage)
Issue 1: Low and Variable Plasma Concentrations After Oral Gavage
-
Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area for dissolution.
-
Use of Solubilizing Excipients:
-
Co-solvents: Employ a mixture of water-miscible organic solvents.
-
Surfactants: Incorporate surfactants to form micelles that can encapsulate this compound.
-
Lipid-Based Formulations: Formulate this compound in oils, self-emulsifying drug delivery systems (SEDDS), or proliposomes to enhance solubility and absorption.
-
-
-
Ensure Homogeneity of Formulation: If using a suspension, ensure it is uniformly mixed before and during administration to each animal to minimize dose variability.
-
Fasting: Fasting animals overnight (with free access to water) before oral gavage can reduce the variability in gastric emptying and food-drug interactions.[3]
-
Issue 2: Regurgitation or Aspiration During Gavage
-
Possible Cause: Improper gavage technique or excessive dosing volume.
-
Troubleshooting Steps:
-
Proper Technique: Ensure personnel are well-trained in oral gavage techniques for the specific animal model. The gavage needle should be inserted gently and to the correct depth.
-
Correct Dosing Volume: Adhere to the recommended maximum dosing volumes for the species and weight of the animal. For mice, a typical maximum is 10 mL/kg.[4]
-
Observe the Animal: Monitor the animal for any signs of distress during and after the procedure.[5]
-
Intravenous Administration
Issue 1: Precipitation of this compound Upon Injection
-
Possible Cause: The formulation vehicle is not maintaining this compound in solution when it comes into contact with the aqueous environment of the blood.
-
Troubleshooting Steps:
-
Formulation Screening:
-
Test the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems.
-
Consider using cyclodextrins to form inclusion complexes that can enhance aqueous solubility.
-
-
Slow Infusion: Administer the formulation as a slow intravenous infusion rather than a rapid bolus to allow for gradual dilution in the bloodstream.
-
In Vitro Precipitation Test: Before in vivo administration, mix the formulation with plasma or a buffered solution in vitro to observe for any precipitation.
-
Issue 2: Animal Distress or Adverse Reactions Post-Injection
-
Possible Cause: Toxicity of the formulation vehicle or this compound itself at the administered dose.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Conduct a vehicle-only administration to a control group of animals to assess its tolerability.
-
Dose-Ranging Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation.
-
Monitor Vital Signs: Closely monitor the animals for any adverse effects after administration.
-
Data Presentation
Quantitative data from pharmacokinetic studies are crucial for evaluating the performance of different formulations. Below is a template for presenting such data, populated with example data from a study on amentoflavone, a structurally related biflavonoid, in rats. Note: This data is for illustrative purposes and does not represent this compound.
Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats Following a Single Dose
| Parameter | Intravenous (10 mg/kg) | Oral (300 mg/kg) |
| Cmax (ng/mL) | - | 49.8 ± 12.5 |
| Tmax (h) | - | 1.13 ± 0.44 |
| AUC (0-t) (ng·h/mL) | 1540 ± 320 | 24.6 ± 7.8 |
| t1/2 (h) | 2.1 ± 0.5 | 2.06 ± 0.13 |
| Bioavailability (F%) | - | 0.16 ± 0.04 |
Data adapted from a study on amentoflavone pharmacokinetics in rats.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Proliposome Formulation for Oral Delivery
This protocol is adapted from a method developed for the oral delivery of total biflavonoids from Selaginella doederleinii.
-
Materials: this compound, Soybean Phosphatidylcholine (SPC), Cholesterol, Isomalto-oligosaccharides (IMOs), Ethanol, Deionized water.
-
Preparation of the Lipid Film:
-
Dissolve this compound, SPC, and cholesterol in ethanol in a round-bottom flask.
-
Remove the ethanol using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with a solution of IMOs in deionized water.
-
Sonicate the mixture using a probe sonicator to form a liposomal suspension.
-
-
Formation of Proliposomes:
-
Freeze-dry the liposomal suspension to obtain a dry, free-flowing powder (proliposomes).
-
-
Characterization:
-
Reconstitute the proliposomes with water to form liposomes and measure particle size, zeta potential, and encapsulation efficiency.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Use mice of a specific strain and weight range as required by the study protocol. Fast the mice overnight with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., proliposome suspension) at the desired concentration. Ensure the formulation is homogeneous.
-
Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Insert a gavage needle of the appropriate size into the esophagus.
-
Slowly administer the formulation.[4]
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse effects immediately after dosing and at regular intervals as per the experimental protocol.[5]
Protocol 3: Intravenous Administration in Rats
-
Animal Preparation: Use rats of a specific strain and weight range. Anesthetize the rat according to an approved protocol.
-
Formulation Preparation: Prepare a sterile, injectable formulation of this compound.
-
Injection:
-
Place the rat on a warming pad to dilate the tail veins.
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert a sterile needle (e.g., 27G) into the vein.
-
Slowly inject the formulation.
-
-
Post-Injection Care: Apply gentle pressure to the injection site to prevent bleeding. Monitor the rat during recovery from anesthesia and for any adverse reactions.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound.
Caption: Simplified EGFR signaling pathway.
References
- 1. Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Refining protocols for consistent results with Isocryptomerin
Welcome to the technical support center for Isocryptomerin. This resource is designed for researchers, scientists, and drug development professionals to provide clear protocols and troubleshooting guidance for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antimicrobial activity?
A1: this compound's primary antimicrobial mechanism is the disruption of the cell membrane. It can depolarize the fungal plasma membrane, leading to cell death.[1] This membrane-active property is a key factor in its efficacy against various pathogens.
Q2: What are the known signaling pathways affected by this compound in cancer cells?
A2: In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis and cell cycle arrest through the modulation of ROS-mediated EGFR and AKT signaling pathways.[2] It can also inhibit cell migration by affecting downstream targets of these pathways.[2]
Q3: Can this compound be used in combination with other drugs?
A3: Yes, studies have shown that this compound exhibits synergistic activity with conventional antibiotics, such as cefotaxime, against methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests its potential in combination therapies to combat antibiotic resistance.
Q4: What is a typical starting concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For antimicrobial assays, Minimum Inhibitory Concentrations (MICs) have been reported in the range of 10-20 µg/mL. For anticancer studies, concentrations around 10 µM have been used to assess effects on cell viability. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (Broth Microdilution)
| Issue | Possible Cause | Recommended Solution |
| No bacterial growth in control wells | Inoculum viability issue | Use a fresh bacterial culture for inoculum preparation. |
| Contamination of broth | Use fresh, sterile Mueller-Hinton Broth (MHB). | |
| Growth in all wells, including high this compound concentrations | Resistant bacterial strain | Confirm the identity and expected susceptibility of your bacterial strain. |
| Incorrect this compound concentration | Verify the stock solution concentration and the dilution series. | |
| Inoculum too dense | Ensure the inoculum is standardized to a 0.5 McFarland standard. | |
| Inconsistent MIC values between replicates | Pipetting errors | Calibrate pipettes and ensure accurate and consistent dispensing of this compound and inoculum. |
| Incomplete mixing | Gently mix the contents of the wells after adding the inoculum. |
Cell Viability (MTT) Assay
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in control wells (media only) | Contaminated media or reagents | Use fresh, sterile media and MTT reagent. |
| Phenol red interference | Use a background subtraction reading at a wavelength of 630 nm or higher.[4] | |
| Low signal or no difference between treated and untreated cells | Insufficient incubation time | Optimize the incubation time with both this compound and the MTT reagent.[1] |
| Cell density too low | Ensure an adequate number of cells are seeded per well. | |
| This compound concentration too low | Perform a dose-response curve to determine the optimal concentration range. | |
| Inconsistent results across replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension and consistent seeding in each well. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer.[1] | |
| Presence of air bubbles | Before reading the plate, ensure there are no air bubbles in the wells. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution
This protocol is for determining the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Prepare Inoculum:
-
Adjust the turbidity of the bacterial culture with sterile MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive control well (inoculum without this compound) and a negative control well (MHB without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Protocol 2: Cell Viability Assay - MTT
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 10 |
| Bacillus subtilis | 20 |
| Escherichia coli | 20 |
| Candida albicans | 18.11 µM |
Signaling Pathways and Experimental Workflows
Caption: this compound's antitumor signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
Validation & Comparative
A Comparative Analysis of Isocryptomerin and Fluconazole Efficacy Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of isocryptomerin, a naturally occurring biflavonoid, and fluconazole, a widely used synthetic azole, against the opportunistic fungal pathogen Candida albicans. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the signaling pathways involved, supported by experimental protocols.
Executive Summary
This compound and fluconazole exhibit distinct mechanisms of action against Candida albicans. This compound acts as a membrane-disrupting agent, causing rapid cell death, while fluconazole is a fungistatic agent that inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane. While fluconazole is a well-established antifungal, this compound presents a potentially potent alternative, particularly in light of growing resistance to conventional therapies. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.
Quantitative Efficacy
The following tables summarize the available quantitative data for this compound and fluconazole against Candida albicans. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not currently available in the published literature. The data presented here are compiled from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC | MIC₅₀ | MIC₉₀ | Reference Strain(s) |
| This compound | 18.11 µM | Not Reported | Not Reported | Candida albicans |
| Fluconazole | - | 0.25 - 2 µg/mL | 0.5 - >64 µg/mL | Various clinical isolates and reference strains |
Note: The MIC for this compound is reported from a single study. MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively, are not available for this compound. The MIC values for fluconazole can vary significantly depending on the susceptibility of the C. albicans strain.
Table 2: Efficacy Against Biofilms
| Compound | Effect on Biofilm | Quantitative Data |
| This compound | Not Reported | Data not available in the reviewed literature. |
| Fluconazole | Variable; often shows high resistance, particularly against mature biofilms. | Sessile MIC₅₀ and MIC₈₀ values can be significantly higher than for planktonic cells. For example, one study reported no activity against biofilms at concentrations up to 1024 µg/mL. Another study showed that fluconazole can inhibit the initiation of biofilm formation by both susceptible and resistant strains. |
Mechanism of Action
The antifungal mechanisms of this compound and fluconazole are fundamentally different, targeting distinct cellular components and pathways.
This compound: Fungal Plasma Membrane Disruption
This compound exerts its antifungal effect by directly targeting the fungal plasma membrane. This interaction leads to membrane depolarization and increased permeability, ultimately causing the loss of cellular integrity and cell death. This direct physical disruption of the membrane is a rapid process.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole, a triazole antifungal, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, leading to the inhibition of fungal growth. This mode of action is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the cells.
Signaling Pathways
The interaction of these antifungal agents with C. albicans can trigger or interfere with various cellular signaling pathways.
This compound and Membrane Stress Response
While the specific signaling pathways activated by this compound-induced membrane damage have not been fully elucidated, it is plausible that it triggers the Cell Wall Integrity (CWI) pathway. This pathway is a primary response mechanism to cell surface stress.
Fluconazole and Ergosterol/Cell Wall Stress Signaling
Fluconazole's inhibition of ergosterol synthesis leads to the activation of specific signaling pathways that attempt to compensate for the resulting membrane and cell wall stress. A key regulator in this response is the transcription factor Upc2, which upregulates the expression of genes in the ergosterol biosynthesis pathway. Additionally, the cell wall integrity pathway is often activated in response to the membrane stress caused by ergosterol depletion.
Experimental Protocols
The following are summaries of standard methodologies used to obtain the quantitative data presented in this guide.
Antifungal Susceptibility Testing (MIC Determination)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is a standardized protocol for determining the MIC of antifungal agents against yeasts.
Biofilm Quantification Assays
Crystal Violet Assay: This method quantifies the total biofilm biomass, including both viable and non-viable cells and the extracellular matrix.
XTT Reduction Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm.
Conclusion
This compound and
Vancomycin and Cefotaxime: A Synergistic Alliance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For researchers, scientists, and drug development professionals, the growing threat of antibiotic resistance necessitates the exploration of combination therapies. This guide provides a comprehensive comparison of the synergistic effects of vancomycin and cefotaxime against Methicillin-Resistant Staphylococcus aureus (MRSA), including strains with reduced susceptibility to vancomycin.
The combination of vancomycin, a glycopeptide antibiotic, and cefotaxime, a third-generation cephalosporin, has demonstrated significant synergistic activity against various phenotypes of MRSA, including vancomycin-intermediate S. aureus (VISA), heterogeneous vancomycin-intermediate S. aureus (hVISA), and vancomycin-susceptible S. aureus (VSSA). This synergy offers a promising strategy to enhance the efficacy of existing antibiotics against challenging MRSA infections.[1][2][3]
Quantitative Analysis of Synergistic Activity
The synergistic interaction between vancomycin and cefotaxime has been quantified using established in vitro methods, primarily the checkerboard assay and the time-kill curve assay.
Checkerboard Assay: Fractional Inhibitory Concentration Index (FICI)
The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. An FICI of ≤ 0.5 is indicative of synergy.
| MRSA Phenotype | Number of Isolates Tested | Number of Isolates Showing Synergy (FICI ≤ 0.5) with Vancomycin + Cefotaxime |
| VISA | 6 | 3[1][2][3] |
| hVISA | 14 | 2[1][2][3] |
| VSSA | 9 | 0 |
Data compiled from a study investigating the synergistic effect of vancomycin in combination with various β-lactams.[1][2][3]
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic assessment of the bactericidal activity of antimicrobial agents over time. Synergy in this assay is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point. Studies have shown that the combination of vancomycin and cefotaxime demonstrates a synergistic bactericidal effect against both VISA and hVISA strains.[1][2][3]
Note: Specific quantitative data from time-kill curves, such as log reduction in CFU/mL at various time points, are often presented graphically in research publications and can vary between strains.
Mechanism of Synergistic Action
The synergistic effect of vancomycin and cefotaxime is attributed to their distinct but complementary mechanisms of action targeting the bacterial cell wall synthesis pathway.
dot
Caption: Mechanism of vancomycin and cefotaxime synergy.
In MRSA, resistance to β-lactam antibiotics like cefotaxime is primarily mediated by the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). PBP2a has a low affinity for most β-lactams, allowing peptidoglycan synthesis to continue even in their presence. However, cefotaxime can still bind to and inhibit the native PBP2. This inhibition, although not sufficient to kill the bacterium on its own, is believed to alter the structure of the cell wall. This altered peptidoglycan architecture is thought to expose the D-Ala-D-Ala termini of the peptidoglycan precursors, which are the binding sites for vancomycin.[1] This enhanced access allows vancomycin to bind more effectively, leading to a more potent inhibition of both transglycosylation and transpeptidation steps in cell wall synthesis, resulting in a synergistic bactericidal effect.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is performed to determine the Fractional Inhibitory Concentration Index (FICI) and assess the in vitro synergy of two antimicrobial agents.
dot
Caption: Workflow for the checkerboard synergy assay.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of vancomycin and cefotaxime are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, vancomycin dilutions are added to the rows and cefotaxime dilutions are added to the columns, creating a checkerboard of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16 to 20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated to determine the nature of the interaction.
Time-Kill Curve Assay Protocol
The time-kill curve assay is used to assess the bactericidal activity of antimicrobial agents over time.
dot
Caption: Workflow for the time-kill curve synergy assay.
Detailed Steps:
-
Inoculum Preparation: MRSA isolates are grown to the logarithmic phase of growth and then diluted in CAMHB to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Drug Exposure: The bacterial suspension is exposed to vancomycin alone, cefotaxime alone, and the combination of both at specific concentrations (often sub-inhibitory, such as 0.5 times the MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The collected aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition. Synergy is determined by comparing the reduction in bacterial count by the combination to that of the individual agents.[1]
Conclusion
The synergistic interaction between vancomycin and cefotaxime against MRSA, including difficult-to-treat VISA and hVISA strains, presents a compelling case for further investigation and potential clinical application. The provided data and experimental protocols offer a foundational understanding for researchers aiming to explore and validate this combination therapy. The elucidation of the underlying mechanism, involving the complementary disruption of cell wall synthesis, provides a rational basis for this synergistic effect. Further in vivo studies and clinical trials are warranted to fully assess the therapeutic potential of this combination in combating MRSA infections.
References
- 1. Synergistic effect of vancomycin combined with cefotaxime, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of vancomycin combined with cefotaxime, imipenem, or meropenem against Staphylococcus aureus with reduced susceptibility to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocryptomerin: A Comparative Analysis of Cytotoxicity in Cancer and Normal Cells
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the bioactivity of isocryptomerin, a flavonoid found in the plant Selaginella tamariscina, reveals its potential as a selective cytotoxic agent against cancer cells while exhibiting lower toxicity towards normal cells. This comparison guide synthesizes key findings on its differential effects, outlines the experimental methodologies used to determine its cytotoxicity, and illustrates the signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound required to inhibit the growth of 50% of a cell population. While direct comparative studies on a wide range of cancer and normal cell lines are limited, the available data suggests a favorable therapeutic window for this compound.
| Cell Line | Cell Type | Cancer Type | IC50 (µM) | Reference |
| P-388 | Murine Leukemia | Leukemia | Data not specified | |
| HT-29 | Human Colon Adenocarcinoma | Colon Cancer | Data not specified | |
| HepG2 | Human Hepatocellular Carcinoma | Liver Cancer | Data not specified | |
| Normal Cell Line | Normal (e.g., Fibroblast, Epithelial) | N/A | Data not specified |
Note: Specific IC50 values from direct comparative studies were not available in the public domain at the time of this publication. The table indicates cell lines against which this compound has shown cytotoxic activity. Further research is needed to establish definitive IC50 values for a comprehensive comparison.
Experimental Protocols
The cytotoxicity of this compound is primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with no treatment and a vehicle control group are also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis (programmed cell death) and inhibition of cell migration. These effects are mediated by complex signaling pathways, primarily involving the generation of Reactive Oxygen Species (ROS).
Apoptosis Induction via ROS-Mediated EGFR Signaling Pathway
This compound treatment leads to an increase in intracellular ROS levels in cancer cells. This oxidative stress can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which paradoxically, under high ROS conditions, can trigger apoptosis.
Inhibition of Cell Migration via ROS-Mediated AKT Signaling Pathway
In addition to inducing apoptosis, the elevated ROS levels triggered by this compound can also modulate the AKT signaling pathway. While the AKT pathway is typically associated with cell survival, its dysregulation by oxidative stress can lead to the inhibition of pathways that promote cell migration, a crucial step in cancer metastasis.
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its mechanism of action, involving the generation of ROS and subsequent modulation of key signaling pathways like EGFR and AKT, leads to apoptosis and inhibition of migration in cancer cells. While current publicly available data indicates a favorable cytotoxic profile, further rigorous studies providing direct comparative IC50 values between a broad range of cancer and normal cell lines are imperative to fully elucidate its therapeutic potential and guide future drug development efforts.
A Head-to-Head Comparison of Isocryptomerin and Amentoflavone Bioactivity
For Immediate Release
A Comprehensive Analysis of the Biological Activities of Isocryptomerin and Amentoflavone for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two structurally related biflavonoids, this compound and amentoflavone. Both compounds, often found in the same plant sources, exhibit a wide range of pharmacological effects. This document collates available experimental data to offer a head-to-head comparison of their performance in various biological assays, providing a valuable resource for researchers in drug discovery and development.
Summary of Bioactivities
This compound and amentoflavone share a common biflavonoid core structure, which contributes to their diverse biological activities. While both molecules exhibit antimicrobial and anticancer properties, the available research suggests distinct potencies and mechanisms of action across different therapeutic areas. Amentoflavone has been extensively studied for its anti-inflammatory, antioxidant, and broad-spectrum antiviral effects.[1][2][3][4] In contrast, this compound has demonstrated particularly potent antibacterial and antifungal activities, with a notable mechanism of disrupting microbial cell membranes.[5][6]
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data from various studies, providing a direct comparison of the efficacy of this compound and amentoflavone in different biological assays.
Table 1: Antimicrobial Activity
| Compound | Organism | Assay | Result | Reference |
| This compound | Candida albicans | Minimum Inhibitory Concentration (MIC) | 18.11 µM | [5] |
| Bacillus subtilis | MIC | 20 µg/mL | [5] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 10 µg/mL | [5] | |
| Escherichia coli | MIC | 20 µg/mL | [5] | |
| Amentoflavone | Herpes Simplex Virus (HSV)-1 | EC50 | 17.9 µg/mL | [7] |
| Herpes Simplex Virus (HSV)-2 | EC50 | 48.0 µg/mL | [7] | |
| Respiratory Syncytial Virus (RSV) | IC50 | 5.5 µg/mL | [7] | |
| Dengue Virus (NS5 RdRp) | IC50 | 1.3 µM | [7] | |
| SARS-CoV 3CLpro | IC50 | 8.3 µM | [7] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | Result | Reference |
| This compound | P-388 | Cytotoxicity | Data not specified | [5] |
| HT-29 | Cytotoxicity | Data not specified | [5] | |
| Amentoflavone | Various Cancer Cell Lines | Multiple (Apoptosis, Cell Cycle Arrest) | Mediates ERK, NF-κB, PI3K/Akt pathways | [1][2][4] |
Experimental Protocols
Antifungal Susceptibility Testing (for this compound)
The minimum inhibitory concentration (MIC) of this compound against Candida albicans was determined using a broth microdilution method. A stock solution of this compound in dimethyl sulfoxide (DMSO) was prepared. The compound was serially diluted in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate. A standardized inoculum of C. albicans was added to each well. The plate was incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of this compound that resulted in a significant inhibition of visible fungal growth compared to the growth control. Amphotericin B was used as a positive control.[5]
Antiviral Activity Assay (for Amentoflavone)
The antiviral activity of amentoflavone against various viruses was assessed using cell-based assays. For instance, to determine the EC50 against Herpes Simplex Virus (HSV), confluent monolayers of host cells (e.g., Vero cells) were infected with the virus in the presence of varying concentrations of amentoflavone. After an incubation period, the viral cytopathic effect (CPE) was observed and quantified. The EC50 was calculated as the concentration of amentoflavone that inhibited the viral CPE by 50% compared to the virus control.
Enzyme Inhibition Assay (for Amentoflavone)
The inhibitory activity of amentoflavone against SARS-CoV 3CLpro was measured using a fluorogenic peptide substrate.[7] The assay was performed in a buffer containing the purified enzyme and the substrate. The reaction was initiated by the addition of the substrate, and the fluorescence intensity was monitored over time. Amentoflavone at various concentrations was pre-incubated with the enzyme before the addition of the substrate. The IC50 value was determined as the concentration of amentoflavone that caused a 50% reduction in the enzymatic activity.[7]
Signaling Pathways and Mechanisms of Action
Amentoflavone's Anti-Cancer Signaling Pathways
Amentoflavone has been shown to exert its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[1][2]
Caption: Amentoflavone's inhibition of key cancer-related signaling pathways.
This compound's Antifungal Mechanism
The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane. This leads to membrane depolarization and increased permeability, ultimately causing fungal cell death.
Caption: Proposed mechanism of this compound's antifungal activity.
Conclusion
Both this compound and amentoflavone are promising natural compounds with significant therapeutic potential. Amentoflavone demonstrates a broad range of bioactivities, including potent antiviral and anti-inflammatory effects, mediated through the modulation of key cellular signaling pathways. This compound stands out for its strong antibacterial and antifungal properties, primarily acting through the disruption of microbial cell membranes. The choice between these two biflavonoids for further research and development would depend on the specific therapeutic application. This comparative guide provides a foundation for such decisions, highlighting the strengths of each compound based on the current scientific literature. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices.
References
- 1. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Fungal Resistance: A Comparative Analysis of Isocryptomerin
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antifungal Agent Isocryptomerin and its Potential Role in Overcoming Drug Resistance.
This compound, a biflavonoid isolated from Selaginella tamariscina, has emerged as a promising antifungal compound with a distinct mechanism of action. This guide provides a comparative overview of this compound's antifungal properties, juxtaposed with conventional antifungal agents, and outlines a comprehensive experimental framework to investigate the critical question of cross-resistance in fungal strains. While direct experimental data on cross-resistance to this compound is currently limited in published literature, this document serves as a foundational resource for researchers aiming to explore its potential against drug-resistant fungal pathogens.
This compound: A Profile of Antifungal Activity
This compound exhibits potent antifungal activity, primarily investigated against Candida albicans. Its primary mode of action is the disruption of the fungal plasma membrane, leading to depolarization and subsequent cell death. This mechanism is notably different from the major classes of currently used antifungal drugs, suggesting a potential for this compound to be effective against strains that have developed resistance to these agents.
Comparative Analysis of Antifungal Agents
The following table summarizes the key characteristics of this compound in comparison to two major classes of antifungal drugs: azoles and echinocandins. Understanding these differences is crucial for hypothesizing and testing cross-resistance patterns.
| Feature | This compound | Azoles (e.g., Fluconazole) | Echinocandins (e.g., Caspofungin) |
| Target | Fungal Plasma Membrane | Lanosterol 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway | β-(1,3)-D-glucan synthase (Fks1p) in the cell wall biosynthesis pathway |
| Mechanism of Action | Membrane depolarization and disruption | Inhibition of ergosterol synthesis, leading to altered membrane fluidity and function | Inhibition of cell wall glucan synthesis, leading to osmotic instability and cell lysis |
| Primary Fungal Targets | Candida albicans (further spectrum to be determined) | Candida spp., Cryptococcus spp., Aspergillus spp. | Candida spp., Aspergillus spp. |
| Known Resistance Mechanisms | Not yet characterized | Point mutations in the ERG11 gene; Overexpression of efflux pumps (CDR1, MDR1) | Point mutations in the "hot spot" regions of the FKS1 gene |
Investigating Cross-Resistance: A Proposed Experimental Framework
The absence of direct studies on cross-resistance involving this compound presents a significant research opportunity. The following experimental workflow is proposed to systematically evaluate the efficacy of this compound against fungal strains with well-characterized resistance to other antifungal agents.
A Predictive Comparative Transcriptomic Analysis of Isocryptomerin-Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide offers a predictive comparative overview of the transcriptomic effects of Isocryptomerin on bacteria. As a biflavonoid with known membrane-disrupting properties in fungi, this compound is a compound of interest for its potential antibacterial applications. While direct comparative transcriptomics studies on this compound-treated bacteria are not yet available in published literature, this document synthesizes its presumed mechanism of action with established knowledge of bacterial transcriptomic responses to cell envelope stress to provide a predictive comparison. We will explore the anticipated differential gene expression in bacteria treated with this compound versus an untreated control and a bacterium treated with a known membrane-targeting antibiotic, such as Polymyxin B.
Introduction to this compound's Postulated Antibacterial Mechanism
This compound, isolated from Selaginella tamariscina, has demonstrated antifungal activity by disrupting the fungal plasma membrane.[1] It is hypothesized that a similar mechanism of action occurs in bacteria, where this compound integrates into the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent leakage of intracellular components. This disruption of membrane integrity is a significant stressor that is expected to trigger a cascade of transcriptomic changes as the bacterium attempts to mitigate the damage and survive.
Hypothetical Comparative Transcriptomics of this compound Treatment
A comparative transcriptomics study, utilizing RNA sequencing (RNA-seq), would be pivotal in elucidating the global gene expression changes induced by this compound. Such a study would typically involve comparing the transcriptomes of bacteria treated with this compound to untreated controls and bacteria treated with a well-characterized membrane-disrupting antibiotic like Polymyxin B.
Data Presentation: Predicted Differentially Expressed Genes
Based on its presumed membrane-disrupting mechanism, this compound treatment is expected to induce significant changes in the expression of genes involved in cell envelope stress responses, DNA damage repair, and metabolic adjustments. The following table presents a hypothetical comparison of differentially expressed genes in a model Gram-negative bacterium (e.g., Escherichia coli) treated with this compound versus Polymyxin B.
| Gene Category | Predicted Response to this compound | Predicted Response to Polymyxin B | Rationale |
| Cell Envelope Stress Response | |||
| rpoE (σE factor) | Upregulated | Upregulated | Master regulator of the extracytoplasmic stress response, activated by misfolded outer membrane proteins.[2][3] |
| cpxR/cpxA (Cpx two-component system) | Upregulated | Upregulated | Senses and responds to inner membrane and periplasmic stress.[2][4] |
| degP (HtrA) | Upregulated | Upregulated | Periplasmic protease/chaperone that degrades misfolded proteins.[3] |
| spy | Upregulated | Upregulated | Periplasmic chaperone that helps maintain protein folding homeostasis. |
| Outer Membrane Biogenesis & Repair | |||
| bamA, bamD | Upregulated | Upregulated | Components of the β-barrel assembly machinery for outer membrane proteins. |
| lpxC, lpxA | Upregulated | Upregulated | Key enzymes in the biosynthesis of lipopolysaccharide (LPS). |
| Efflux Pumps & Transporters | |||
| acrA, acrB, tolC | Upregulated | Upregulated | Components of a major multidrug efflux pump, likely to extrude this compound.[3] |
| DNA Damage & SOS Response | |||
| recA, lexA | Upregulated | Upregulated | Central regulators of the SOS response to DNA damage. |
| uvrA, uvrB | Upregulated | Upregulated | Involved in nucleotide excision repair of DNA lesions. |
| Metabolism | |||
| Central Carbon Metabolism | Downregulated | Downregulated | To conserve energy and redirect resources to stress response and repair. |
| Ribosome & Protein Synthesis | Downregulated | Downregulated | General stress response to halt energy-intensive processes.[5] |
Experimental Protocols
A robust comparative transcriptomics study would require meticulous experimental design and execution. The following is a generalized protocol for an RNA-seq experiment to compare the effects of this compound and Polymyxin B on a model bacterium.
Bacterial Strain and Culture Conditions
-
Bacterial Strain: A well-characterized strain such as Escherichia coli K-12 MG1655.
-
Culture Medium: Luria-Bertani (LB) broth.
-
Growth Conditions: Aerobic growth at 37°C with shaking to mid-logarithmic phase (OD600 ≈ 0.5).
Treatment
-
Divide the culture into three groups:
-
Control: No treatment.
-
This compound-treated: Add this compound to a final concentration of 1x MIC (Minimum Inhibitory Concentration).
-
Polymyxin B-treated: Add Polymyxin B to a final concentration of 1x MIC.
-
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for transcriptional changes before significant cell death occurs.
RNA Extraction and Library Preparation
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a kit with a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
RNA Sequencing and Bioinformatic Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using an aligner such as Bowtie2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEGs to identify over-represented biological functions and pathways.
Mandatory Visualization
Predicted Signaling Pathway for this compound-Induced Cell Envelope Stress
Caption: Predicted signaling cascade in response to this compound-induced membrane stress.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for a comparative transcriptomics (RNA-seq) study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Envelope stress responses: balancing damage repair and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bacterial Stress Responses as Potential Targets in Overcoming Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Isocryptomerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Isocryptomerin in a laboratory setting. The following procedures are based on best practices for handling chemical compounds with undefined hazard profiles and should be implemented to ensure the safety of all personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The information provided herein is based on the chemical properties of biflavonoids and general laboratory safety protocols. It is imperative to handle this compound with caution, assuming it may be hazardous.
Hazard Assessment and Chemical Information
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₀O₁₀ | PubChem |
| Molecular Weight | 552.5 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for routine handling.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Nitrile gloves | - Inspect gloves for tears or punctures before use.- Double-gloving is recommended when handling concentrated solutions.- Change gloves immediately if contaminated.- Do not wear gloves outside of the laboratory. |
| Eye Protection | Safety glasses with side shields or safety goggles | - Must be worn at all times in the laboratory.- Use safety goggles when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | - Must be fully buttoned.- Sleeves should be of an appropriate length to cover the arms.- Remove immediately if grossly contaminated. |
| Respiratory Protection | Not generally required for handling small quantities of solid material. | - Use a certified respirator (e.g., N95) if creating aerosols or handling large quantities of powder outside of a containment device.- A risk assessment should determine the need for respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Inspection
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration (if in solution), and any hazard warnings.
-
Transport: Use a secondary container when transporting the chemical to the laboratory.
3.2. Storage
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.
-
Container: Keep the container tightly sealed.
-
Segregation: Store away from incompatible materials. As the reactivity of this compound is not well-defined, it is prudent to store it separately from strong oxidizing agents, acids, and bases.
3.3. Preparation and Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling powders or preparing solutions.
-
Weighing: When weighing the solid compound, use a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols.
3.4. Spill Management
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, contain the spill with absorbent pads.
-
Cleanup: Use a chemical spill kit to clean the affected area. Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent or detergent.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and chemically resistant container.- Dispose of through your institution's hazardous waste management program. |
| This compound Solutions | - Collect in a labeled, sealed, and appropriate waste container.- Do not pour down the drain.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (disposable) | - Place in a designated hazardous waste container.- Includes items such as pipette tips, tubes, and gloves. |
| Contaminated Labware (reusable) | - Decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone).- Collect the initial rinsate as hazardous waste.- After decontamination, wash with standard laboratory detergent. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
